Enrofloxacin lactate

Description

Contextualization of Fluoroquinolones in Veterinary Antimicrobial Research

The fluoroquinolones are a class of synthetic, broad-spectrum antibacterial agents that have become critically important in veterinary medicine. scirp.orgveteriankey.com Developed from an earlier group of compounds called quinolones, the significant evolution was the addition of a fluorine atom to the core structure, which enhanced their antibacterial spectrum. scirp.orgrsdjournal.orgmerckvetmanual.com First introduced into veterinary practice in the late 1980s, their use has expanded tremendously across numerous animal species. veteriankey.comcabidigitallibrary.org

These agents are known for their bactericidal action, which they achieve by inhibiting bacterial DNA synthesis. wedgewood.com Specifically, they target and inhibit the enzymes DNA gyrase (also known as topoisomerase II) and topoisomerase IV. merckvetmanual.comnih.govnih.gov These enzymes are essential for the process of unwinding, cutting, and resealing bacterial DNA, a necessary step for replication. illinois.edu By interfering with this process, fluoroquinolones cause rapid cell death in susceptible bacteria. wedgewood.comillinois.edu Mammalian cells possess topoisomerase enzymes that are structurally different and thus are not susceptible to inhibition by these compounds at therapeutic concentrations. merckvetmanual.com

Fluoroquinolones are effective against a wide range of pathogens, demonstrating good activity against most Gram-negative bacteria, such as Escherichia coli, Klebsiella spp., and Salmonella spp., as well as a number of Gram-positive aerobes. veteriankey.commerckvetmanual.com Their spectrum also includes intracellular pathogens like Mycoplasma. merckvetmanual.comillinois.edu This broad efficacy has made them a vital tool for treating a variety of bacterial infections in animals. nih.gov The development of resistance to fluoroquinolones is a significant area of ongoing research and a factor in their judicious use. scirp.orgnih.gov

Table 1: Examples of Fluoroquinolones Used in Veterinary Medicine

| Drug | Approved Species (Examples) |

|---|---|

| Enrofloxacin (B1671348) | Dogs, Cats, Cattle, Swine veteriankey.commerckvetmanual.com |

| Danofloxacin (B54342) | Cattle veteriankey.commerckvetmanual.com |

| Marbofloxacin (B1676072) | Dogs, Cats merckvetmanual.com |

| Orbifloxacin | Dogs, Cats veteriankey.commerckvetmanual.com |

| Pradofloxacin | Cats, Dogs veteriankey.commerckvetmanual.com |

Overview of Enrofloxacin's Significance in Veterinary Pharmacology

Enrofloxacin was one of the first fluoroquinolones developed exclusively for veterinary use and was first synthesized in 1983. veteriankey.comnih.gov It is considered a third-generation fluoroquinolone. scirp.org Its introduction marked a significant advancement in treating bacterial diseases in a wide array of animals, including domestic carnivores (dogs and cats), farm animals (cattle, pigs, poultry), and exotic pets. scirp.org

The compound is highly lipophilic, a property that, along with its amphoteric nature, allows it to be widely distributed throughout the body into various tissues. illinois.edu Enrofloxacin is recognized for its potent activity against both Gram-negative and Gram-positive bacteria. nih.govillinois.edu It is frequently utilized for treating infections of the respiratory, digestive, urinary, and dermal systems. scirp.orgwedgewood.comnih.gov

Enrofloxacin lactate (B86563) is a salt form of enrofloxacin, often presenting as a white or light yellow crystalline powder with a purity typically exceeding 99%. nbinno.comnbinno.com This form is a crucial pharmaceutical raw material used in the formulation of various veterinary drug products. nbinno.comnbinno.com

Table 2: Chemical Properties of Enrofloxacin Lactate

| Property | Value | Source |

|---|---|---|

| Appearance | White or light yellow crystalline powder | nbinno.comnbinno.com |

| Molecular Formula | C₁₅H₁₆ClN₃O₂ | nbinno.comnih.govchemicalbook.com |

| Molecular Weight | ~305.76 g/mol | nbinno.comnih.govchemicalbook.com |

| Density | ~1.3 g/cm³ | nbinno.comchemigran.com |

| pH Range (in solution) | 4.0 - 5.5 | nbinno.com |

| Purity | >99% | nbinno.comnbinno.com |

Structure

3D Structure

Properties

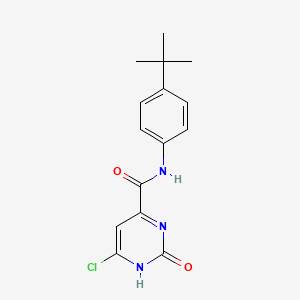

IUPAC Name |

N-(4-tert-butylphenyl)-6-chloro-2-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2/c1-15(2,3)9-4-6-10(7-5-9)17-13(20)11-8-12(16)19-14(21)18-11/h4-8H,1-3H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHBZRXAWRZXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NC(=O)NC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Research on Enrofloxacin

Pharmacokinetics in Animal Models

The pharmacokinetic profile of enrofloxacin (B1671348), and by extension enrofloxacin lactate (B86563), is characterized by its absorption, distribution, metabolism, and excretion following administration.

Enrofloxacin is generally well-absorbed following oral, intramuscular (IM), and subcutaneous (SC) administration in most animal species, exhibiting high bioavailability noahcompendium.co.uknih.govresearchgate.netillinois.edumdpi.commsdvetmanual.com. Oral absorption can be rapid, with peak plasma concentrations often achieved within 1 to 3 hours noahcompendium.co.ukillinois.edumdpi.com. However, bioavailability can be reduced in ruminants and influenced by factors such as diet, the presence of specific ions (e.g., calcium, magnesium), and formulation noahcompendium.co.ukscirp.orgfao.org.

Following absorption, enrofloxacin distributes widely throughout the body, penetrating various tissues and body fluids. Tissue concentrations frequently exceed plasma concentrations, with particularly high levels observed in organs involved in elimination, such as the liver and kidneys, as well as in the lungs, urogenital tract, and milk nih.govmdpi.commsdvetmanual.comdrugs.comresearchgate.netresearchgate.netresearchgate.net. The volume of distribution is generally large, indicating extensive distribution into tissues noahcompendium.co.ukillinois.edumdpi.com.

Table 2.1.1.1: Selected Pharmacokinetic Parameters of Enrofloxacin in Various Animal Species

| Species | Route of Administration | Cmax (μg/mL or μg/g) | Tmax (h) | t1/2 (h) | AUC (μg·h/mL or μg·h/g) | Vd (L/kg) | Reference |

| Dogs | Oral (2.5 mg/kg) | ~1.13 | 1 | 2.5-3 | N/A | N/A | drugs.com |

| Cats | Oral (2.5 mg/kg) | N/A | N/A | >4 | N/A | N/A | drugs.com |

| Rabbits | SC (5 mg/kg) | N/A | 0.9 | 1.7 | N/A | N/A | illinois.edu |

| Rabbits | Oral (5 mg/kg) | N/A | 2.3 | 2.41 | N/A | N/A | illinois.edu |

| Goats | IM (2.5 mg/kg) | 1.13 | 0.8 | 0.74 | 0.74 (ciprofloxacin) | 1.42 | science.gov |

| Sheep (Lactating) | IM (2.5 mg/kg) | 0.74-0.88 | N/A | 3.30 | 4.19 | 2.91 | researchgate.net |

| Yellow River Carp | Oral (10 mg/kg) | 13.07 (gut) | 72 (gut) | 86.22-291.13 | 597.07 (bile) | N/A | mdpi.com |

| Prairie Dogs | SC (20 mg/kg) | 4.90 | 1.59 | 4.63 | N/A | N/A | google.com |

Note: N/A indicates data not available in the cited source or not directly comparable.

Enrofloxacin and its metabolite, ciprofloxacin (B1669076), are primarily eliminated from the body via the kidneys through renal excretion. Both glomerular filtration and tubular secretion contribute to this process noahcompendium.co.ukmsdvetmanual.comresearchgate.netresearchgate.net. Biliary and fecal excretion also play a role in the elimination of enrofloxacin and its metabolites, with intestinal recirculation via bile excretion noted in some species noahcompendium.co.ukresearchgate.net.

The elimination half-life (t1/2) of enrofloxacin varies considerably among species, ranging from approximately 2-3 hours in dogs to over 20 hours in reptiles noahcompendium.co.ukresearchgate.net. Factors such as species, route of administration, and physiological state, like lactation, can influence clearance rates noahcompendium.co.ukmsdvetmanual.comresearchgate.net.

Table 2.1.3.1: Elimination Half-Lives (t1/2) of Enrofloxacin in Various Species

| Species | Route of Administration | Elimination Half-Life (h) | Reference |

| Dogs | Oral | 2.5 - 3 | drugs.com |

| Cats | Oral | > 4 | drugs.com |

| Rabbits | SC | 1.7 | illinois.edu |

| Goats | IM | 0.74 | science.gov |

| Sheep (Lactating) | IM | 3.30 | researchgate.net |

| American Alligator | IV | 21.05 | noahcompendium.co.uk |

| Yellow River Carp | Oral | 86.22 - 291.13 | mdpi.com |

Note: Values represent mean or typical ranges where available.

Several factors can significantly influence the pharmacokinetic profile of enrofloxacin:

Species: Inter-species variations in absorption, distribution, metabolism, and excretion are well-documented, leading to different PK parameters noahcompendium.co.ukresearchgate.net.

Physiological Status: Lactation can increase the clearance of enrofloxacin msdvetmanual.comresearchgate.net. Pregnancy can alter drug distribution due to physiological changes.

Formulation and Interactions: The use of enrofloxacin lactate aims to improve solubility and bioavailability patsnap.com. Concomitant administration with certain substances, such as cations (calcium, aluminum, magnesium, iron, zinc) or other drugs (e.g., theophylline, flunixin), can affect absorption or elimination noahcompendium.co.ukscirp.org.

Age and Health Status: Age and underlying health conditions, particularly renal or hepatic impairment, can alter drug metabolism and excretion noahcompendium.co.uk.

Pharmacodynamics and Molecular Mechanisms of Action

Enrofloxacin's pharmacodynamic effects are directly linked to its mechanism of action, which targets critical bacterial enzymes essential for DNA synthesis.

Enrofloxacin, as a fluoroquinolone, exerts its potent bactericidal activity by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV patsnap.comnoahcompendium.co.ukresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.gov. These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination, playing a critical role in managing DNA supercoiling and decatenation patsnap.comnoahcompendium.co.ukfrontiersin.org.

The mechanism involves the non-covalent binding of enrofloxacin to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the complex, preventing the enzyme from re-ligating the cleaved DNA strands. The resulting accumulation of DNA breaks disrupts DNA replication and transcription, ultimately leading to bacterial cell death researchgate.netfrontiersin.org. While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV is frequently the primary target in Gram-positive bacteria, although both enzymes are affected by enrofloxacin patsnap.comnoahcompendium.co.ukresearchgate.net. This dual-targeting action contributes to enrofloxacin's broad-spectrum efficacy against a wide range of Gram-negative and Gram-positive pathogens patsnap.comnoahcompendium.co.ukfrontiersin.orgnih.govresearchgate.net.

Compound List:

this compound

Enrofloxacin

Ciprofloxacin

DNA Gyrase

Topoisomerase IV

Bactericidal Activity and Concentration-Dependent Effects

This compound exhibits concentration-dependent bactericidal activity, meaning that higher concentrations of the drug lead to a faster and more complete killing of susceptible bacteria. This effect is observed within approximately 20–30 minutes of exposure for susceptible bacterial strains vetsafecare.comwikipedia.org. The bactericidal action is characterized by the disruption of bacterial DNA gyrase and topoisomerase IV enzymes, which are critical for DNA replication, transcription, repair, and recombination researchgate.netontosight.aiontosight.airesearchgate.net. By inhibiting these enzymes, this compound leads to the accumulation of DNA breaks and ultimately cell death nih.govpatsnap.comresearchgate.net.

The concentration-dependent nature of enrofloxacin's activity is a key pharmacodynamic principle. Studies indicate that parameters such as the peak concentration to minimum inhibitory concentration (Cmax/MIC) ratio and the area under the concentration-time curve to MIC (AUC/MIC) ratio are crucial indicators of efficacy frontiersin.org. These ratios help determine the optimal dosage regimens to ensure effective concentrations in plasma against target pathogens, thereby maximizing the killing rate and degree of bacterial inhibition frontiersin.org.

While specific Minimum Bactericidal Concentration (MBC) data for this compound across a wide range of bacteria are not universally detailed in the provided search results, the general principle of concentration-dependent killing implies that MBC values are generally close to or slightly higher than Minimum Inhibitory Concentration (MIC) values, confirming its bactericidal nature europa.eu.

Post-Antibiotic Effects (PAE) and Their Significance

The post-antibiotic effect (PAE) refers to the period of suppressed bacterial growth that persists after transient exposure to an antibiotic, even when drug concentrations fall below the MIC dovepress.comagriculturejournals.czembopress.org. This compound has demonstrated a significant PAE against both Gram-negative and Gram-positive bacteria vetsafecare.comwikipedia.org. This effect is actively influenced by both the concentration of the antibiotic and the duration of exposure nih.govmdpi.comfrontiersin.org.

Studies have shown that increasing the antibiotic concentration and exposure time generally leads to a longer PAE nih.govmdpi.com. For instance, exposure to enrofloxacin at concentrations of 5x and 10x the MIC for 1 or 2 hours resulted in mean PAE durations ranging from 1.1 to 8.2 hours, with enrofloxacin showing a longer PAE than ciprofloxacin but shorter than marbofloxacin (B1676072) in some studies nih.gov. In another study, exposure of Actinobacillus pleuropneumoniae to enrofloxacin at 5x MIC for 1 hour induced a PAE of 8.3 hours, which increased to 8.6 hours at 10x MIC mdpi.com.

The significance of PAE lies in its potential contribution to the in vivo efficacy of this compound nih.govnih.gov. A prolonged PAE can allow for less frequent dosing intervals, as bacterial growth remains suppressed even after the drug concentration in the body has decreased. This pharmacokinetic/pharmacodynamic (PK/PD) parameter is crucial for optimizing dosing schedules, potentially reducing adverse effects, and lowering treatment costs dovepress.comembopress.org.

Cellular and Subcellular Interactions with Bacterial Components

This compound's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV researchgate.netontosight.aiontosight.airesearchgate.netpatsnap.comresearchgate.net. These enzymes are critical for managing bacterial DNA topology, playing vital roles in DNA replication, transcription, repair, recombination, and segregation of replicated DNA researchgate.netontosight.ainih.govpatsnap.comresearchgate.net.

At a molecular level, this compound binds non-covalently to the complex formed between these enzymes and bacterial DNA, specifically at the cleavage-ligation site researchgate.netnih.gov. This binding induces conformational changes in the enzymes, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands that have been cleaved by the topoisomerases researchgate.netnih.govpatsnap.comresearchgate.net. This disruption halts DNA replication and transcription, leading to the accumulation of lethal DNA breaks and ultimately bacterial cell death researchgate.netnih.govpatsnap.comresearchgate.net.

The inhibition of DNA gyrase is particularly important for introducing negative supercoils into bacterial DNA, which is necessary for relieving torsional stress during DNA unwinding. Similarly, topoisomerase IV is involved in separating interlocked DNA circles formed after replication patsnap.com. By targeting both enzymes, this compound effectively blocks essential bacterial processes, resulting in its broad-spectrum bactericidal activity ontosight.aipatsnap.com.

Antimicrobial Resistance Mechanisms of Enrofloxacin

Target Gene Mutations (e.g., gyrA, parC)

The primary mechanism of high-level resistance to enrofloxacin (B1671348) and other fluoroquinolones involves mutations in the genes that encode its target enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and alterations in their structure can prevent the antibiotic from binding effectively.

The specific regions where these mutations most commonly occur are known as the quinolone resistance-determining regions (QRDRs). uconn.edu

DNA Gyrase (gyrA and gyrB): In many Gram-negative bacteria, DNA gyrase is the primary target of enrofloxacin. Mutations in the gyrA gene, which encodes subunit A of DNA gyrase, are the most frequent cause of resistance. researchgate.netresearchgate.net A common and well-documented mutation is at the serine-83 codon (e.g., S83L), which is known to confer high-level resistance to enrofloxacin and ciprofloxacin (B1669076). nih.govresearchgate.net Mutations in gyrB can also contribute to resistance, although they are less common. researchgate.netnih.gov

Topoisomerase IV (parC and parE): Topoisomerase IV is typically the secondary target in Gram-negative bacteria but can be the primary target in some Gram-positive species. After an initial mutation in gyrA, subsequent mutations often occur in the parC gene, which encodes subunit A of topoisomerase IV. nih.govresearchgate.net These additional mutations in parC, such as at the serine-80 or glutamic acid-84 positions, tend to elevate the level of resistance even further. nih.gov The accumulation of mutations in both gyrA and parC is often necessary for high-level clinical resistance. nih.govresearchgate.net

The development of resistance is often a stepwise process, where an initial mutation in gyrA provides a certain level of resistance, which is then increased by subsequent mutations in parC or other genes. researchgate.net

Table 1: Common Target Gene Mutations Conferring Enrofloxacin Resistance

| Gene | Common Mutation Site | Resulting Amino Acid Change (Example) | Associated Bacteria |

|---|---|---|---|

| gyrA | Codon 83 | Serine → Leucine (S83L) | Escherichia coli, Pseudomonas aeruginosa |

| gyrA | Codon 87 | Aspartate → Asparagine (D87N) | Escherichia coli |

| parC | Codon 87 | Serine → Leucine (S87L) | Pseudomonas aeruginosa |

Efflux Pump Systems and Their Modulation (e.g., CmeABC, AcrAB)

Efflux pumps are protein complexes in the bacterial cell membrane that actively transport a wide range of substances, including antibiotics like enrofloxacin, out of the cell. nih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target enzymes in sufficient quantities to be effective. The overexpression or upregulation of these pumps is a significant mechanism of resistance.

Several families of efflux pumps contribute to enrofloxacin resistance:

Resistance-Nodulation-Division (RND) Family: This is a major family of efflux pumps in Gram-negative bacteria.

AcrAB-TolC: In Escherichia coli and Salmonella, the AcrAB-TolC system is a primary efflux pump that contributes to intrinsic and acquired resistance to multiple drugs, including enrofloxacin. Upregulation of this pump can lead to multidrug resistance. asm.org

CmeABC: In Campylobacter species, the CmeABC efflux pump is a key determinant of resistance to a variety of antimicrobials. nih.gov It plays a significant role in conferring resistance to fluoroquinolones and contributes synergistically with other resistance mechanisms. nih.govresearchgate.net Studies have shown that inactivation of the cmeB gene leads to a considerable reduction in the minimum inhibitory concentrations (MICs) of ciprofloxacin. nih.gov

Major Facilitator Superfamily (MFS): While the RND family is prominent, MFS pumps can also play a role in fluoroquinolone efflux.

The expression of these pumps is tightly controlled by regulatory genes. Mutations in these regulators can lead to the constitutive overexpression of the efflux pump, resulting in a stable multidrug-resistant phenotype.

Plasmid-Mediated Quinolone Resistance (PMQR) Genes

Unlike resistance mechanisms that arise from spontaneous mutations in chromosomal DNA, plasmid-mediated quinolone resistance (PMQR) is acquired through the horizontal transfer of mobile genetic elements, such as plasmids. nih.govfrontiersin.orgplos.org This allows for the rapid dissemination of resistance among different bacterial species and strains. PMQR genes typically confer low-level resistance, but they can facilitate the selection of higher-level resistance by chromosomal mutations. plos.org

There are three main categories of PMQR mechanisms:

Target Protection Proteins (Qnr): The qnr genes (qnrA, qnrB, qnrS, qnrC, qnrD) encode proteins that bind to and protect DNA gyrase and topoisomerase IV from the inhibitory action of fluoroquinolones. qnrS is one of the most prevalent qnr genes found in bacteria. frontiersin.orgnih.gov Studies have demonstrated that the presence of enrofloxacin can promote the conjugative transfer of plasmids carrying the qnrS gene from E. coli to Salmonella Enteritidis. nih.govfrontiersin.org

Enzyme-Mediated Modification: The aac(6')-Ib-cr gene encodes a variant of an aminoglycoside acetyltransferase that is capable of modifying and inactivating certain fluoroquinolones, including ciprofloxacin, a metabolite of enrofloxacin. plos.org

Efflux Pumps: Some plasmids carry genes that code for their own efflux pumps, such as oqxAB and qepA, which actively extrude fluoroquinolones from the bacterial cell. plos.org

The presence of PMQR genes on the same plasmids as genes conferring resistance to other antibiotic classes, such as beta-lactamases, can lead to the co-selection of multidrug-resistant organisms. plos.org

Table 2: Major Types of Plasmid-Mediated Quinolone Resistance (PMQR) Genes

| Gene Family | Mechanism of Action | Examples |

|---|---|---|

| qnr | Protects DNA gyrase and topoisomerase IV from quinolone binding. | qnrA, qnrB, qnrS |

| aac(6')-Ib-cr | Acetylates and inactivates certain fluoroquinolones. | N/A |

Alterations in Outer Membrane Permeability (e.g., Porin Downregulation)

In Gram-negative bacteria, the outer membrane acts as a selective barrier that limits the influx of many substances, including antibiotics. frontiersin.orgmdpi.com Hydrophilic antibiotics like enrofloxacin often enter the cell through channel-forming proteins called porins. nih.govresearchgate.net A reduction in the permeability of the outer membrane, typically through the decreased expression or modification of these porins, can contribute significantly to antibiotic resistance. nih.gov

Porin Downregulation: Bacteria can reduce the number of porin channels in their outer membrane, thereby restricting the entry of enrofloxacin. The downregulation of major porins like OmpF and OmpC in E. coli is a known mechanism that contributes to fluoroquinolone resistance. asm.orgfrontiersin.org The OmpF porin, in particular, is considered a main route for the penetration of many antibiotics, and its absence can lead to increased resistance. frontiersin.org

Porin Mutation: In addition to downregulation, mutations in porin genes can result in altered channel structures that are less permeable to antibiotics. nih.gov

This mechanism usually confers a low level of resistance on its own but can act synergistically with other resistance mechanisms, such as efflux pump overexpression, to produce clinically significant levels of resistance.

Co-Selection of Resistance to Other Antimicrobials

The use of enrofloxacin can inadvertently lead to the selection of bacteria that are resistant not only to fluoroquinolones but also to other unrelated classes of antimicrobials. asm.orgnih.gov This phenomenon, known as co-selection, occurs when the genes conferring resistance to different antibiotics are physically linked on the same genetic element. nih.gov

For instance, a single plasmid can carry a PMQR gene (like qnrS) alongside genes that confer resistance to beta-lactams (e.g., extended-spectrum β-lactamases or ESBLs) and tetracyclines (e.g., tet genes). plos.orgnih.gov When the bacterial population is exposed to enrofloxacin, bacteria harboring this plasmid have a survival advantage. As these resistant bacteria proliferate, the prevalence of resistance to all the antibiotics encoded on that plasmid increases, even though only enrofloxacin was used. nih.gov Research has observed a trend of increased resistance to doxycycline (B596269) and amoxicillin (B794) in commensal E. coli isolates from chickens following administration of enrofloxacin, likely due to the co-selection of tetracycline (B611298) and β-lactam resistance genes. nih.gov

Advanced Analytical Methodologies for Enrofloxacin and Metabolites

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are the cornerstone for the precise quantification of enrofloxacin (B1671348) in biological samples like serum, urine, and tissues. These techniques allow for the separation of enrofloxacin from interfering matrix components before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is extensively utilized for enrofloxacin analysis due to its versatility and ability to achieve excellent separation.

UV Detection: Reversed-phase HPLC (RP-HPLC) coupled with UV detection is a common method for enrofloxacin quantification. For instance, a method using a Phenomenex Shimadzu C18 column with a mobile phase of acetonitrile-water (80:20, v/v) at a flow rate of 1.0 mL/min, with UV detection at 270 nm, has been reported to elute enrofloxacin at 3.405 min researchgate.netinnovareacademics.in. This method demonstrated linearity over a concentration range of 0.1-0.6 µg/mL, with a Limit of Detection (LOD) of 0.001 µg/mL and a Limit of Quantification (LOQ) of 0.03 µg/mL innovareacademics.in. Another RP-HPLC method employed a C-18 absorbosphere column with a mobile phase of sodium acetate (B1210297) buffer (pH 4.7) and acetonitrile (B52724) (60:40, v/v) at a flow rate of 1.5 mL/min, with UV detection at 278 nm, showing linearity from 10.0 to 80.0 µg/mL researchgate.net.

Fluorescence Detection: Fluorescence detection offers enhanced sensitivity and selectivity compared to UV detection. Methods utilizing fluorescence detection have been developed for enrofloxacin, with excitation wavelengths typically around 295-324 nm and emission wavelengths around 442-455 nm researchgate.netimpactfactor.org. For example, recoveries from fortified tissues at 0.2 µg/g ranged from 81.1–89.6%, with detection limits of 0.01 µg/g for enrofloxacin researchgate.net. A stability-indicating RP-HPLC method with fluorescence detection for ciprofloxacin (B1669076) (a metabolite of enrofloxacin) reported excitation and emission wavelengths at 278 nm and 455 nm, respectively impactfactor.org.

Mass Spectrometry (MS): HPLC coupled with Mass Spectrometry (HPLC-MS/MS) provides superior sensitivity and specificity, enabling the detection of enrofloxacin and its metabolites in complex matrices. A suitable HPLC-MS/MS methodology has been developed for the detection of enrofloxacin in lettuce plants, with an LOQ of 5 µg/kg dry weight mdpi.com. This method demonstrated recovery levels ranging from 93.0% to 110.5% and coefficients of determination (R²) greater than 0.99 mdpi.com. LC-MS/MS is also employed in conjunction with techniques like molecularly imprinted polymer solid-phase extraction (MIP-SPE) for the selective extraction of fluoroquinolones from veterinary samples sigmaaldrich.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of enrofloxacin, often requiring derivatization to enhance volatility and thermal stability. GC-MS has been cited as a method for enrofloxacin estimation, alongside HPLC researchgate.netinnovareacademics.in. While specific details on GC-MS for enrofloxacin in biological matrices are less prevalent in the initial search results compared to HPLC, it remains a viable technique for certain applications, particularly when coupled with advanced sample preparation methods.

Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE)

Thin-Layer Chromatography (TLC): TLC, often coupled with densitometry or fluorescence detection, is a cost-effective method for enrofloxacin analysis. A method involving solid-phase extraction (SPE) followed by TLC separation on HPTLC CN F254s plates using a mobile phase of oxalic acid–methanol and detection at λ = 254 nm has been reported for enrofloxacin, oxytetracycline, and trimethoprim (B1683648) in wastewater akjournals.com. The method yielded good recoveries and provided limits of detection (LOD) and quantification (LOQ) for TLC determination akjournals.com. TLC-fluorescence has also been listed among the available methods for enrofloxacin estimation researchgate.netinnovareacademics.in.

Capillary Electrophoresis (CE): Capillary Electrophoresis (CE) offers rapid separation and high efficiency. CE coupled with fluorescence detection has been employed for enrofloxacin analysis researchgate.netinnovareacademics.in. Methods using CE-UV and CE-FD have also been developed for fluoroquinolone determination rsc.org.

Immunoassay-Based Detection Systems (e.g., ELISA, Immunochromatographic Strips)

Immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunochromatographic strips (ICS), provide rapid, sensitive, and user-friendly approaches for the detection of enrofloxacin residues, particularly in food safety applications.

ELISA: Indirect competitive ELISA (ic-ELISA) has been developed for the simultaneous detection of enrofloxacin and its metabolite ciprofloxacin nih.govresearchgate.net. An ic-ELISA for lomefloxacin (B1199960) showed a limit of detection of 0.04 ng/mL nih.gov. ELISA methods are characterized by fast detection and ease of operation nih.gov.

Immunochromatographic Strips (ICS): Lateral-flow immunochromatographic assays (LFIA) and colloidal gold immunochromatographic strips (CG-ICS) offer rapid, on-site detection without the need for specialized equipment researchgate.netresearchgate.netoup.commdpi.com. A monoclonal antibody-based colloidal gold immunochromatographic strip assay for enrofloxacin had a detection limit of 0.035 ng/mL researchgate.net. Another study developed a lateral-flow colloidal gold immunoassay strip for rapid detection of enrofloxacin residues with a detection limit of 10 ng/mL, showing 100% coincidence with HPLC analysis for samples containing more than 10 ng/mL researchgate.netresearchgate.net. These strips are valuable screening tools, providing results within minutes researchgate.netoup.com.

Novel Biosensing and Spectroscopic Approaches (e.g., SERS Aptasensors, Molecular Imprinting)

Emerging technologies like Surface-Enhanced Raman Scattering (SERS) aptasensors and molecular imprinting offer advanced capabilities for enrofloxacin detection, providing high sensitivity and specificity.

SERS Aptasensors: SERS, combined with aptamers, creates highly sensitive biosensors. Aptamer-based SERS sensors have been developed for enrofloxacin detection, achieving low detection limits (e.g., 14.72 nM) and good specificity nih.gov. These sensors leverage the unique vibrational fingerprint of molecules amplified by plasmonic substrates acs.org. Molecularly imprinted polymers (MIPs) can also be integrated with SERS for selective recognition of fluoroquinolones sigmaaldrich.com.

Molecular Imprinting: Molecular imprinting creates synthetic receptors with high affinity and selectivity for target molecules. MIPs have been utilized in SPE for the selective extraction of fluoroquinolones, including enrofloxacin, from veterinary samples prior to analysis by LC-MS sigmaaldrich.com.

Green Chemistry Principles in Enrofloxacin Analytical Method Development

The principles of Green Analytical Chemistry (GAC) are increasingly being applied to develop more environmentally sustainable methods for enrofloxacin analysis. This involves minimizing waste, using safer solvents, and optimizing energy efficiency.

Eco-friendly Methods: Efforts are underway to develop greener analytical methodologies. This includes exploring techniques that reduce solvent consumption, such as dispersive liquid-liquid microextraction (DLLME), which was successfully applied for enrofloxacin and ciprofloxacin in chicken tissues, offering a sensitive method with reduced organic solvent usage brieflands.com. RP-HPLC methods using acetonitrile-water mobile phases are considered more environmentally friendly than those requiring larger volumes of organic solvents innovareacademics.inresearchgate.net. The assessment of method greenness is crucial to ensure minimal environmental impact researchgate.netresearchgate.netdokumen.pubrsc.org. Supercritical fluid chromatography (SFC) is also being explored as a greener alternative for chromatographic separations researchgate.net.

Compound List

Enrofloxacin

Enrofloxacin lactate (B86563)

Ciprofloxacin

Ofloxacin

Lomefloxacin

Benofloxacin

Difloxacin

Sarafloxacin

Pefloxacin

Silver Sulfadiazine (B1682646)

Hydrocortisone Acetate

Hydrocortisone Sodium Succinate

Fusidic acid

3-ketofusidic acid

Methyl parabens

Propyl parabens

Oxytetracycline

Trimethoprim

Tylosin

Tilmicosin

Chloramphenicol

Spiramycin

Spectinomycin

Florfenicol

Doxycycline (B596269) hydrochloride

Levofloxacin

Dienostrol

Hexestrol

Salinomycin

Pantoea stewartii subsp. stewartii (Pss)

4-mercaptobenzoic acid

Graphene oxide

Tylosin

Tilmicosin

Pantoea stewartii subsp. stewartii

Environmental Fate and Ecological Impact Research

Degradation Pathways in Environmental Compartments

Enrofloxacin (B1671348) is subject to several degradation processes in the environment, including photolysis, microbial action, and other abiotic transformations. nih.govmdpi.comnih.gov The efficiency and predominant pathway of degradation are highly dependent on the specific environmental matrix and conditions.

Photodegradation is a primary pathway for the breakdown of enrofloxacin in aqueous environments. nih.govnih.gov The process is significantly influenced by factors such as pH and light intensity. Studies under simulated solar irradiation show that enrofloxacin degrades rapidly in water, with the process following pseudo-first-order kinetics. nih.govresearchgate.net

The pH of the aqueous medium plays a crucial role in determining the photolytic pathway. nih.gov Research has identified two main pH-dependent processes for enrofloxacin's photodegradation:

At acidic pH (e.g., pH 4): The primary reaction involves the cleavage of the cyclopropane (B1198618) ring. nih.govresearchgate.net

At alkaline pH (e.g., pH 8): The degradation proceeds mainly through oxidative pathways. nih.govresearchgate.net

The slowest rates of photodegradation have been observed in natural river water compared to synthetic wastewater, suggesting that components of natural water matrices can affect the degradation efficiency. nih.gov Conversely, the presence of a natural iron mineral under solar light can act as a photocatalyst, degrading over 85% of enrofloxacin within 180 minutes. mdpi.com The addition of hydrogen peroxide to this system can achieve total removal in 120 minutes by enhancing the generation of reactive oxygen species (ROS). mdpi.com

| Influencing Factor | Effect on Degradation | Specific Findings | Source |

|---|---|---|---|

| pH | Determines the primary degradation pathway. | At pH 4, cyclopropane ring cleavage dominates. At pH 8, oxidative photodegradation is the main process. Neutral conditions (pH 6.5) were found to be most conducive to decomposition in a plasma/peroxydisulfate system. | nih.govresearchgate.neteeer.org |

| Water Matrix | Affects the rate of degradation. | The slowest photodegradation rate was observed in river water. | nih.govresearchgate.net |

| Photocatalysts (e.g., Natural Iron Mineral) | Enhances degradation. | With a natural iron mineral and solar light, >85% of enrofloxacin was degraded in 180 minutes. | mdpi.com |

| Reactive Oxygen Species (ROS) | Mediate degradation. | Addition of H₂O₂ enhances ROS generation (specifically O₂•− and HO●), leading to complete removal of enrofloxacin. | mdpi.com |

Biodegradation is a significant mechanism for the removal of enrofloxacin from the environment, driven by various microbial communities. nih.govresearchgate.netresearchgate.net Microbial consortia from sources like rhizosphere sediments of constructed wetlands have demonstrated the capacity to degrade enrofloxacin. nih.gov In these systems, the percentage of enrofloxacin degradation was found to decrease as its initial concentration increased. nih.gov

Studies on broiler chicken manure have shown that enrofloxacin degradation is dependent on environmental conditions. A rapid breakdown was observed in the dark under aerobic conditions, with a half-life of 59.1 days, compared to 88.9 days under anaerobic conditions. researchgate.netnih.gov The presence of light, however, slowed the degradation process. nih.gov In sterile manure, degradation was minimal, highlighting the critical role of microbial activity. nih.gov

Fungi have also been identified as key players in the biotransformation of enrofloxacin. The fungus Mucor ramannianus was found to metabolize enrofloxacin, leaving only 22% of the parent compound after 21 days. nih.gov Similarly, the brown-rot fungus Gloeophyllum striatum is known to degrade enrofloxacin through an extracellular Fenton-type reaction. researchgate.net Acclimated microbial consortia, particularly those dominated by the phyla Proteobacteria and Bacteroidetes, have shown a significant ability to biodegrade the antibiotic. nih.gov

Oxidative processes, often mediated by reactive oxygen species (ROS) like hydroxyl radicals (HO●) and superoxide (B77818) radicals (O₂•−), are key abiotic transformation pathways for enrofloxacin. mdpi.com Advanced oxidation processes (AOPs), such as the photo-Fenton reaction using iron materials, have proven effective in degrading enrofloxacin in water. mdpi.com The formation of an enrofloxacin-iron (III) complex can, however, decrease the photolytic rate constant, potentially increasing its persistence under certain conditions. mdpi.com

In dielectric barrier discharge plasma/peroxydisulfate systems, enrofloxacin degradation is influenced by inorganic ions. The presence of Fe²⁺ and Cu²⁺ can accelerate degradation, while Cl⁻ and HCO₃⁻ have an inhibitory effect. eeer.org These systems rely on the generation of powerful oxidizing agents, including hydroxyl and sulfate (B86663) radicals, to break down the antibiotic molecule. eeer.org

Persistence and Bioavailability in Environmental Matrices (e.g., Soil, Water)

Enrofloxacin exhibits significant persistence in the environment, particularly in soil and sediment. nih.govnih.govnih.gov Its half-life can be extremely long, reportedly ranging between 1,155 and 3,466 days depending on environmental conditions, which poses a considerable environmental risk. nih.gov

In soil, fluoroquinolones like enrofloxacin show very low bioavailability in the aqueous phase (≤1.8%), indicating strong adsorption to soil particles. nih.gov This strong binding is a reason for their slow degradation and long-term persistence. emu.ee The adsorption rate to soil is very high, often close to 100%, and is slightly higher at lower concentrations. emu.ee The addition of composted manure to soil can increase the apparent sorption coefficients, further reducing bioavailability. nih.gov Despite this strong sorption, studies have shown that enrofloxacin and its metabolite ciprofloxacin (B1669076) can be taken up from the soil by food plants like lettuce, barley, and cucumber, indicating a potential pathway for entry into the food chain. emu.ee

In aquatic systems, enrofloxacin that enters the sediment can be maintained for a long time and be slowly released back into the water column through desorption. nih.gov

| Environmental Matrix | Half-Life (DT50) / Persistence | Influencing Conditions | Source |

|---|---|---|---|

| General Environment | 1155 - 3466 days | Dependent on environmental conditions | nih.gov |

| Stream | 8.78 days | Not specified | nih.gov |

| Soil | ~70% remaining after 90 days | Laboratory incubation at 25°C | nih.gov |

| Chicken Manure (Aerobic, Dark) | 59.1 days | Laboratory flow-through system | researchgate.netnih.gov |

| Chicken Manure (Anaerobic, Dark) | 88.9 days | Laboratory flow-through system | researchgate.netnih.gov |

| Chicken Manure (Aerobic, Light) | 115.0 days | Laboratory flow-through system | nih.gov |

| Chicken Manure (Anaerobic, Light) | 190.8 days | Laboratory flow-through system | nih.gov |

Influence on Environmental Microbial Ecosystems and Resistome Development

The presence of enrofloxacin residues induces the production of resistance genes within the microbial community, leading to a significant increase in the number of drug-resistant bacteria. nih.gov This poses a potential threat to human health as these resistance genes can spread through the ecological cycle. nih.gov Even low concentrations of the antibiotic can act as a signal molecule, causing shifts in the microbial community to adapt to the chemical stress. nih.gov Studies have shown that enrofloxacin use increases the abundance of fluoroquinolone resistance genes. nih.gov

The acclimation of microbial communities to enrofloxacin leads to significant shifts in their structure, favoring microorganisms from the phyla Proteobacteria (e.g., Achromobacter, Variovorax, Stenotrophomonas) and Bacteroidetes (e.g., Dysgonomonas, Flavobacterium, Chryseobacterium). nih.gov

Identification and Analysis of Environmental Transformation Products

The degradation of enrofloxacin in the environment leads to the formation of various transformation products (TPs), which may themselves have biological activity. mdpi.comnih.govacs.org The identification of these TPs is crucial for a complete assessment of the environmental risk. Liquid chromatography-mass spectrometry (LC-MS/MS) is a key analytical technique used for this purpose. nih.govresearchgate.net

In microbial degradation studies, ciprofloxacin and norfloxacin (B1679917) have been detected as biodegradation intermediates of enrofloxacin. nih.gov The fungus Mucor ramannianus transforms enrofloxacin into three primary metabolites: enrofloxacin N-oxide, N-acetylciprofloxacin, and desethylene-enrofloxacin. nih.gov Desethylene-enrofloxacin is also the sole degradation product identified in broiler chicken manure, with its concentration being higher under aerobic conditions. nih.gov

Photodegradation also yields a distinct set of TPs. Under simulated solar irradiation, at least six photoproducts of enrofloxacin (designated E-1 to E-6) have been identified, with their formation being pH-dependent. nih.govresearchgate.net In photocatalytic systems using a natural iron mineral, five stable initial transformation products have been detected. mdpi.com

| Transformation Product | Formation Pathway | Environmental Matrix / Condition | Source |

|---|---|---|---|

| Ciprofloxacin | Biodegradation (N-deethylation) | Microbial cultures | nih.govnih.gov |

| Norfloxacin | Biodegradation | Microbial cultures | nih.gov |

| Desethylene-enrofloxacin | Biodegradation | Fungal cultures (Mucor ramannianus), Broiler chicken manure | nih.govnih.gov |

| Enrofloxacin N-oxide | Biodegradation | Fungal cultures (Mucor ramannianus) | nih.gov |

| N-acetylciprofloxacin | Biodegradation | Fungal cultures (Mucor ramannianus) | nih.gov |

| Photoproducts E-1 to E-6 | Photodegradation | Aqueous media (pH-dependent) | nih.govresearchgate.net |

| Photocatalytic TPs (P1 to P5) | Photocatalysis (Natural Iron Mineral) | Aqueous media | mdpi.com |

Formulation Science and Drug Delivery System Innovations

Development of Novel Enrofloxacin (B1671348) Formulations (e.g., Long-Acting Injections, PEGylation)

The pursuit of improved therapeutic outcomes has driven the development of novel formulations for enrofloxacin lactate (B86563), moving beyond conventional dosage forms.

Sustained-Release and Long-Acting Formulations: To achieve prolonged therapeutic concentrations and reduce the frequency of administration, sustained-release formulations have been explored. Research into enrofloxacin loaded into Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) microspheres has demonstrated the potential for sustained drug release over an extended period, potentially up to 13 days researchgate.net. These microspheres, prepared using techniques like oil/water single emulsion, aim to maintain therapeutic levels, thereby offering a longer duration of action. While specific long-acting injectable formulations for enrofloxacin lactate are less detailed in the provided literature, the development of sustained-release systems such as microspheres indicates a clear direction towards achieving prolonged drug delivery.

PEGylation of Enrofloxacin: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a drug molecule, is a significant strategy employed to enhance drug properties. For enrofloxacin, PEGylation, often using PEG-400, has been shown to improve its water solubility and stability researchgate.net. This modification can also influence the drug's interaction with biological systems, potentially leading to improved pharmacokinetic profiles and reduced toxicity, such as lower hepatotoxicity compared to the non-PEGylated form researchgate.netamazonaws.com. The process typically involves activating the carboxyl group of enrofloxacin to facilitate conjugation with PEG chains researchgate.netamazonaws.com.

Strategies for Enhanced Bioavailability and Pharmacokinetic Profiles

Optimizing the bioavailability and pharmacokinetic (PK) profile of this compound is critical for its therapeutic effectiveness.

Role of Lactate Salt Formation: The formation of the lactate salt of enrofloxacin is a primary strategy to enhance its pharmacokinetic properties. Specifically, the lactate moiety is incorporated to improve the compound's solubility and, consequently, its oral bioavailability frontiersin.org. This salt formation is a fundamental step in creating more bioavailable drug products.

Impact of PEGylation on Pharmacokinetics: PEGylation of enrofloxacin can significantly enhance its pharmacokinetic profile. By increasing serum half-life and improving solubility, PEGylation contributes to a more sustained presence of the drug in the body frontiersin.org. Studies suggest that PEGylated enrofloxacin exhibits improved stability and potentially reduced clearance rates, leading to a more favorable pharmacokinetic profile compared to the native drug researchgate.netfrontiersin.org.

Contribution of Nanocarrier Systems to Bioavailability: Nanotechnology-based delivery systems, such as nanoparticles and microspheres, have demonstrated considerable success in improving the bioavailability of enrofloxacin. For instance, enrofloxacin loaded into casein nanoparticles (ENR-Cas) resulted in an approximate eight-fold enhancement in oral bioavailability compared to the pure drug. These formulations also showed an increase in mean residence time (MRT) and area under the curve (AUC), indicating improved absorption and prolonged retention in the body researchgate.netresearchgate.net. Similarly, enrofloxacin loaded PHBV microspheres have shown potential for sustained release and improved pharmacokinetic parameters researchgate.net.

Advanced Delivery Technologies and Their Impact

Advanced delivery technologies offer sophisticated methods to encapsulate and deliver this compound, thereby optimizing its therapeutic performance.

Solid Lipid Nanoparticles (SLNs): SLNs represent a promising advanced delivery system for enrofloxacin. Research has focused on formulating enrofloxacin into SLNs to achieve sustained oral delivery and improve pharmacological activity researchgate.net. Studies on similar drug-loaded SLNs, including PEGylated variants, have shown enhanced permeability and bioavailability, with optimized formulations exhibiting improved drug release profiles and stability tandfonline.com. For example, in emu birds, enrofloxacin SLNs demonstrated lower total body clearance and a higher AUC compared to the drug suspension, indicating improved pharmacokinetic behavior researchgate.net.

Microspheres for Sustained Release: As mentioned in Section 6.1, microspheres, such as those made from PHBV, are employed to create sustained-release formulations of enrofloxacin. These systems are designed to encapsulate the drug and release it gradually over time, providing a prolonged therapeutic effect and potentially reducing dosing frequency researchgate.net.

Liposomes and PEGylated Liposomes: Liposomes, which are spherical vesicles composed of lipid bilayers, are versatile nanocarriers that can encapsulate drugs for oral delivery. Modifications such as PEGylation can further enhance their properties, improving stability, reducing clearance, and increasing oral absorption nih.govnih.gov. While specific studies detailing this compound liposomes are not extensively covered in the provided snippets, the general principles of liposomal delivery, including PEGylated variants, are well-established for improving the oral bioavailability and pharmacokinetic profiles of various therapeutic agents nih.govnih.gov.

Comparative and Synergistic Antimicrobial Research

In Vitro and In Vivo Comparisons with Other Fluoroquinolones (e.g., Ciprofloxacin)

Comparative studies have extensively evaluated the in vitro antimicrobial activity of enrofloxacin (B1671348) against other fluoroquinolones, most notably its active metabolite, ciprofloxacin (B1669076). Research indicates that enrofloxacin and ciprofloxacin generally exhibit potent antibacterial activity against a range of veterinary pathogens.

A study comparing the in vitro antimicrobial activity of veterinary fluoroquinolones against porcine and bovine bacterial pathogens revealed that enrofloxacin and ciprofloxacin often displayed higher antibacterial activity, as indicated by MIC50 values, compared to other agents like marbofloxacin (B1676072), difloxacin, danofloxacin (B54342), and norfloxacin (B1679917) nih.gov. Specifically, ciprofloxacin demonstrated significantly greater in vitro activity than enrofloxacin against Mannheimia haemolytica, Pasteurella multocida, and Escherichia coli. Conversely, enrofloxacin showed superior activity against Staphylococcus aureus nih.gov. Enrofloxacin and its metabolite, ciprofloxacin, collectively demonstrated the highest in vitro activities against many tested bovine pathogens and also showed high sensitivity among porcine pathogens nih.gov.

Further in vitro comparisons, particularly against clinical isolates from chickens, found that while both enrofloxacin and ciprofloxacin were effective, ciprofloxacin exhibited higher potency and statistically significant greater activity cabidigitallibrary.orgajol.info. In studies involving E. coli and staphylococcal isolates from dogs, the combination of enrofloxacin and ciprofloxacin showed additive effects in vitro nih.gov. The in vivo transformation of enrofloxacin to ciprofloxacin is a known metabolic pathway, suggesting that this conversion could potentially enhance enrofloxacin's efficacy if additivity is confirmed in vivo nih.govwikipedia.orgscirp.org. Pharmacokinetic studies have also noted differences, with enrofloxacin being absorbed rapidly but sometimes showing lower bioavailability compared to other fluoroquinolones like danofloxacin and marbofloxacin, often with significant conversion to ciprofloxacin science.gov.

Table 1: Comparative In Vitro Activity of Enrofloxacin and Ciprofloxacin Against Selected Pathogens

| Pathogen Species | Enrofloxacin MIC50 (µg/mL) | Ciprofloxacin MIC50 (µg/mL) | Comparative Activity | Citation |

| Escherichia coli | Generally lower than others | Higher than enrofloxacin | Ciprofloxacin > Enrofloxacin | nih.gov |

| Mannheimia haemolytica | Lower than ciprofloxacin | Higher than enrofloxacin | Ciprofloxacin > Enrofloxacin | nih.gov |

| Pasteurella multocida | Lower than ciprofloxacin | Higher than enrofloxacin | Ciprofloxacin > Enrofloxacin | nih.gov |

| Staphylococcus aureus | Higher than ciprofloxacin | Lower than enrofloxacin | Enrofloxacin > Ciprofloxacin | nih.gov |

| E. coli (Chicken Isolates) | Effective | More potent than enrofloxacin | Ciprofloxacin > Enrofloxacin | cabidigitallibrary.orgajol.info |

Synergistic Combinations with Non-Fluoroquinolone Antimicrobials (e.g., Colistin)

The combination of enrofloxacin with non-fluoroquinolone antimicrobials, such as colistin (B93849), has been investigated for synergistic effects. Colistin, a polymyxin (B74138) antibiotic, is bactericidal against Gram-negative bacteria interchemie.com. Research indicates that combining enrofloxacin with colistin can yield synergistic or additive antimicrobial effects.

Studies have demonstrated that a fixed combination of enrofloxacin and colistin in a 2:1 ratio proved to be synergistic against certain pathogens isolated from clinical cases google.com. Even more pronounced synergistic effects were observed when the compounds were not combined in a fixed ratio, as exemplified by an E. coli strain where enrofloxacin at 1/4 Minimum Inhibitory Concentration (MIC) and colistin at 1/16 MIC resulted in a Fractional Inhibitory Concentration (FIC) index of 0.29, indicating synergy google.com. This combination strategy is significant not only for enhancing antimicrobial action but also for potentially inhibiting the development of resistance to fluoroquinolones google.com. Polymyxins, in general, have also been noted to exhibit synergistic effects when combined with other classes of antibiotics like sulfonamides and trimethoprim (B1683648) against various Enterobacteriaceae dopharma.nl.

Table 2: Synergistic Interaction of Enrofloxacin and Colistin

| Antibiotic Combination | Target Pathogen | Ratio (Enrofloxacin:Colistin) | FIC Index | Interaction Type | Citation |

| Enrofloxacin + Colistin | E. coli strain B8/3 | Not specified | 0.29 | Synergistic | google.com |

| Enrofloxacin + Colistin | Various pathogens | 2:1 | Not specified | Synergistic | google.com |

| Enrofloxacin + Colistin | Various pathogens | Not specified | Not specified | Additive | interchemie.com |

Interactions with Probiotic Microorganisms and Their Cell-Free Supernatants

The interaction between enrofloxacin and probiotic microorganisms, including their cell-free supernatants (CFS), is an area of emerging interest. While direct synergistic interactions between enrofloxacin and probiotic CFS are not extensively documented, studies highlight the potential for complex interplay.

In one study evaluating treatments for vaginitis in ewes, enrofloxacin application was found to be more effective than Lactobacillus plantarum (LAC) or its cell-free supernatant (CFS) in reducing clinical signs and improving fertility parameters mdpi.com. This suggests that enrofloxacin alone may possess superior direct antimicrobial efficacy in certain contexts compared to probiotic CFS. However, CFS from Lactobacillus strains have demonstrated intrinsic antimicrobial activity against various Gram-positive and Gram-negative bacteria, attributed to compounds like lactic acid, acetic acid, and hydrogen peroxide brieflands.comnih.gov. These components can lower pH and disrupt bacterial cell membranes brieflands.comnih.gov.

While research has shown that probiotic CFS can synergize with certain antibiotics like aminoglycosides against pathogens such as Pseudomonas aeruginosa brieflands.com, specific data on enrofloxacin synergy with probiotic CFS is limited. The general understanding is that probiotics can modulate the gut microbiota, which could indirectly influence the efficacy or resistance patterns of concurrently administered antibiotics, although these host-specific effects are not yet fully elucidated researchgate.net.

Table 3: Comparative Efficacy of Enrofloxacin and Probiotic Cell-Free Supernatant (CFS)

| Treatment Group | Vaginal Discharge Score | Sponge Odor Score | Pregnancy Rate Tendency | Citation |

| Enrofloxacin (ENR) | Lower | Lower | Higher | mdpi.com |

| Lactobacillus plantarum (LAC) | Similar to Control | Similar to Control | No difference | mdpi.com |

| Lactobacillus plantarum Cell-Free Supernatant (CFS) | Similar to Control | Similar to Control | No difference | mdpi.com |

Antagonistic and Modulatory Effects in Co-Exposure Scenarios

Enrofloxacin can exhibit antagonistic or modulatory effects when present in co-exposure scenarios with other compounds. These interactions can alter the expected antimicrobial activity or toxicity profile.

Research in zebrafish embryos indicated that enrofloxacin (ENF) antagonized the developmental toxicity induced by carbendazim (B180503) (CAR). Specifically, ENF counteracted CAR-induced reductions in hatching rates and increases in malformation and lethality rates. Combination indices calculated in these studies suggested antagonism over a significant portion of the effect range nih.gov. This antagonism was potentially linked to reciprocal effects on metabolism-related genes nih.gov.

Table 4: Antagonistic Interactions of Enrofloxacin in Co-Exposure Scenarios

| Agent 1 | Agent 2 | Biological System | Observed Effect | Interaction Type | Citation |

| Enrofloxacin | Carbendazim | Zebrafish embryos | Antagonized CAR-induced reduction in hatching rate and increase in malformation/lethality | Antagonistic | nih.gov |

| Enrofloxacin | Cadmium | Soil microorganisms | Reduced toxic effects of both agents | Antagonistic | nih.gov |

Compound List:

Enrofloxacin lactate (B86563)

Enrofloxacin

Ciprofloxacin

Colistin

Marbofloxacin

Difloxacin

Danofloxacin

Norfloxacin

Sulfonamides

Trimethoprim

Florfenicol

Sarafloxacin

Carbendazim

Silver sulfadiazine (B1682646)

Lactobacillus plantarum

Lactobacillus rhamnosus

Lactobacillus casei

Regulatory Science and Residue Detection Research

Methodologies for Residue Detection and Monitoring in Animal-Derived Products

A variety of analytical techniques are employed for the detection and quantification of enrofloxacin (B1671348) residues in animal-derived products. These methods aim for high sensitivity, specificity, and accuracy to ensure compliance with regulatory standards.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as UV (Ultraviolet) or FLD (Fluorescence Detector) is commonly used for the determination of enrofloxacin mdpi.comresearchgate.netnih.gov. More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography coupled with Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offer enhanced sensitivity and specificity, enabling the detection of residues at very low concentrations nju.edu.cnplos.orgmdpi.comtandfonline.com. For instance, LC-MS/MS methods have demonstrated limits of detection (LOD) as low as 0.1 μg kg⁻¹ for enrofloxacin nju.edu.cn.

Immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) and other immunoassay-based methods, such as chemiluminescence enzyme immunoassay and fluorescence immunoassay, are utilized for rapid screening of enrofloxacin residues in food samples researchgate.netkne-publishing.com. These methods are often high-throughput and can be adapted for on-site testing.

Microbiological Methods: Microbial inhibition assays, typically using indicator organisms like Escherichia coli, can detect the antimicrobial activity of enrofloxacin residues. These methods have reported limits of detection in the range of 20-50 ng/g for enrofloxacin in milk and meat, respectively cabidigitallibrary.org.

Table 1: Common Analytical Methods for Enrofloxacin Residue Detection

| Method | Matrix | Detection Limit (LOD) | Limit of Quantification (LOQ) | Recovery Rate | Reference(s) |

| HPLC-UV | Various | Not specified | Not specified | Not specified | mdpi.comresearchgate.net |

| HPLC-FLD | Various | Not specified | Not specified | Not specified | mdpi.com |

| LC-MS/MS | Aquatic products | 0.1 μg kg⁻¹ | 1 μg kg⁻¹ | Not specified | nju.edu.cn |

| UPLC-MS/MS | Lettuce | 5 μg·kg⁻¹ (ENR) | Not specified | 93.0–110.5% | mdpi.com |

| Microbial Inhibition (E. coli) | Meat | 50 ng/g | Not specified | Not specified | cabidigitallibrary.org |

| Microbial Inhibition (E. coli) | Milk | 20 ng/g | Not specified | Not specified | cabidigitallibrary.org |

| ELISA | Animal origin foods | Not specified | Not specified | Not specified | researchgate.netkne-publishing.com |

| LC-MS/MS | Tilapia products | Not specified | Not specified | Not specified | tandfonline.comnih.gov |

| UPLC-MS/MS | Broiler chickens | Not specified | Not specified | Not specified | plos.org |

Scientific Basis for Maximum Residue Limits (MRLs) in Food Safety Contexts

Maximum Residue Limits (MRLs) are legally binding standards that define the highest concentration of a veterinary drug residue permitted in a food product. These limits are established to ensure that the consumption of animal-derived foods does not pose a risk to human health. The scientific basis for MRLs involves a comprehensive evaluation of toxicological data, pharmacokinetic studies, and residue depletion data.

Acceptable Daily Intake (ADI): Regulatory bodies, such as the European Medicines Agency (EMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), establish an ADI, which represents the amount of a substance that can be ingested daily over a lifetime without appreciable health risk. ADIs are typically derived from toxicological studies, often using a No Observed Effect Level (NOEL) and applying safety factors. For enrofloxacin, the EMA has set an ADI of 6.2 µg/kg body weight scirp.org.

Risk Assessment: MRLs are determined by considering the ADI, residue depletion data from treated animals, and estimated dietary intake. This process aims to ensure that even with high consumption of treated animal products, the total intake of residues remains below the ADI asm.orgeuropa.eu.

Marker Residue: For regulatory purposes, a "marker residue" is often designated. This is typically the parent drug or a specific metabolite that is quantified, and its level is used to control the total residue of concern. For enrofloxacin, both enrofloxacin and its major metabolite, ciprofloxacin (B1669076), are often monitored scirp.orgfao.orgfao.org.

Species-Specific MRLs: MRLs are often established for different edible tissues (e.g., muscle, liver, kidney, fat, skin) and products (e.g., milk, eggs) of various food-producing species, reflecting differences in drug metabolism, distribution, and depletion rates europa.eu.

Table 2: Selected Maximum Residue Limits (MRLs) for Enrofloxacin

| Product/Tissue | MRL Value | Regulatory Body | Notes | Reference(s) |

| Chicken muscle/skin | 100 µg/kg | EU | europa.eualexjvs.com | |

| Chicken liver | 200 µg/kg | EU | europa.eualexjvs.com | |

| Chicken kidney | 300 µg/kg | EU | europa.eualexjvs.com | |

| Milk | 100 µg/L | EU | scirp.orgeuropa.eu | |

| Eggs | Forbidden | EU | Not permitted in animals producing eggs for human consumption | scirp.orgeuropa.eu |

| Poultry tissues (general) | 30 µg/kg | FDA | Safe residue levels | nih.gov |

| Bovine/Ovine/Porcine/Rabbit muscle | 100 µg/kg | EU | Extension of MRLs to these species proposed | europa.eu |

| Bovine/Ovine/Porcine/Rabbit liver | 200 µg/kg | EU | Extension of MRLs to these species proposed | europa.eu |

| Bovine/Ovine/Porcine/Rabbit kidney | 300 µg/kg | EU | Extension of MRLs to these species proposed | europa.eu |

Thermal Stability and Processing Effects on Enrofloxacin Residues

The effect of food processing, particularly thermal treatments like cooking, on enrofloxacin residues is crucial for accurately assessing consumer exposure. Studies have investigated the stability of enrofloxacin under various cooking conditions.

Heat Stability: Enrofloxacin is generally considered to be relatively heat-stable compared to some other antibiotic classes researcherslinks.comresearchgate.net. In water, enrofloxacin remained stable for up to 3 hours when heated at 100°C researchgate.netresearchgate.nettandfonline.com. Common pasteurization temperatures, such as 72°C for 15 seconds (HTST) or 89°C for 1 second (HHST), did not significantly affect enrofloxacin levels in milk researcherslinks.com. UHT heating at 140°C for 4 seconds also showed minimal degradation diva-portal.org.

Cooking Methods: The impact of various cooking methods on enrofloxacin residues in different food matrices has yielded varied results:

Boiling: Boiling chicken at 100°C for 10 minutes or 3 hours showed either a reduction in concentration or stability of residues researchgate.netresearchgate.nettandfonline.comacademicjournals.org. Boiling pork for 15 minutes resulted in a significant reduction foodsciencejournal.com. Boiling eggs for 15 minutes also led to a significant reduction usamvcluj.ro. Boiling for 20 minutes at 100°C resulted in approximately 5% degradation diva-portal.org.

Microwaving: Microwaving chicken showed a reduction in enrofloxacin residues academicjournals.org. In pork, microwaving led to the most significant reduction in enrofloxacin levels among the tested methods foodsciencejournal.com.

Roasting and Grilling: Roasting chicken did not significantly affect enrofloxacin residues researchgate.net. However, roasting or grilling could lead to an apparent increase in residue concentration due to water loss from the matrix academicjournals.org.

Frying: Frying pork resulted in a reduction of enrofloxacin levels foodsciencejournal.com. Frying eggs at 160°C for 5 minutes led to a significant reduction usamvcluj.ro. In fish burgers, frying caused only a 10% reduction in enrofloxacin levels, indicating stability tandfonline.comnih.gov.

Exudation and Concentration: Residues can be lost from the food matrix into cooking liquids through exudation, potentially leading to a decrease in concentration within the tissue researchgate.nettandfonline.com. Conversely, if cooking involves water loss, the remaining residues can appear more concentrated researchgate.nettandfonline.com.

Sterilization: Sterilization at higher temperatures, such as 121°C for 15 minutes, can degrade enrofloxacin in milk researcherslinks.com.

Table 3: Effect of Cooking Methods on Enrofloxacin Residues in Food Matrices

| Cooking Method | Food Matrix | Temperature/Time | Observed Effect on Residues | Percentage Change | Reference(s) |

| Boiling | Chicken | 100°C, 3 hours | Stable | ~0% | researchgate.netresearchgate.nettandfonline.com |

| Boiling | Chicken | 100°C, 10 min | Reduction | Not specified | academicjournals.org |

| Boiling | Pork | 100°C, 15 min | Significant Reduction | Not specified | foodsciencejournal.com |

| Boiling | Eggs | 100°C, 15 min | Significant Reduction | Not specified | usamvcluj.ro |

| Boiling | Various | 100°C, 20 min | Slight degradation | ~5% | diva-portal.org |

| Microwaving | Chicken | Not specified | Reduction | Not specified | academicjournals.org |

| Microwaving | Pork | Not specified | Most significant reduction | Not specified | foodsciencejournal.com |

| Roasting | Chicken | Not specified | No significant effect | ~0% | researchgate.net |

| Roasting | Chicken | 200°C, 10 min | Apparent increase | Not specified | academicjournals.org |

| Frying | Pork | Not specified | Reduction | Not specified | foodsciencejournal.com |

| Frying | Eggs | 160°C, 5 min | Significant Reduction | Not specified | usamvcluj.ro |

| Preparation & Frying | Fish Burger | Not specified | Stable during prep, 10% reduction after frying | ~10% (frying) | tandfonline.comnih.gov |

| Sterilization | Milk | 121°C, 15 min | Affected (degraded) | Not specified | researcherslinks.com |

| Pasteurization | Milk | 72°C, 15 sec | No significant effect | ~0% | researcherslinks.com |

| Pasteurization | Milk | 89°C, 1 sec | No significant effect | ~0% | researcherslinks.com |

Emerging Research Areas and Future Perspectives

Role of Enrofloxacin (B1671348) in Animal Microbiota Modulation and Resistance Ecology

The administration of enrofloxacin significantly impacts the gut microbiota of animals, a complex ecosystem crucial for health. Studies have shown that enrofloxacin treatment can alter the diversity and composition of fecal microbiota in livestock, irrespective of the dosage. mdpi.com This alteration can lead to a decrease in beneficial bacteria and a potential increase in opportunistic pathogens.

Research in goats with persistent mastitis revealed that enrofloxacin treatment, while targeting specific pathogens, also induced shifts in the milk microbiota. nih.govresearchgate.net In healthy goats, the milk microbiota is typically dominated by the Staphylococcus genus, indicating a specific resident bacterial niche. nih.govresearchgate.net However, in animals with persistent mastitis, a higher number of new bacterial species were observed, suggesting a disruption of the normal microbiota. researchgate.net

A significant concern associated with enrofloxacin use is the development and spread of antimicrobial resistance. scirp.org The selection pressure exerted by the antibiotic can lead to the emergence of resistant bacterial strains. nih.gov For instance, enrofloxacin use in pigs has been linked to an increased prevalence of quinolone resistance in commensal E. coli strains. nih.gov This is particularly concerning as resistance to one fluoroquinolone often confers resistance to others in the same class, including those used in human medicine like ciprofloxacin (B1669076). nih.gov

The table below summarizes key findings on the impact of enrofloxacin on animal microbiota:

Novel Approaches to Combat Enrofloxacin Resistance

The rise of enrofloxacin-resistant bacteria necessitates the development of innovative strategies to maintain its therapeutic efficacy. nih.gov Several promising approaches are currently being explored:

Combination Therapy: This strategy involves using enrofloxacin in conjunction with other antimicrobial agents. The goal is to create a synergistic effect where the combination is more effective than either drug alone, potentially by targeting different bacterial pathways.

Bacteriophage Therapy: Bacteriophages, which are viruses that infect and kill bacteria, are being investigated as a potential alternative or adjunct to antibiotic therapy. nih.gov Genetically engineered bacteriophages could be designed to specifically target enrofloxacin-resistant bacteria. microbiologyjournal.org

Antimicrobial Peptides (AMPs): AMPs are naturally occurring molecules that form part of the innate immune system and have broad-spectrum antimicrobial activity. They represent a potential new class of drugs that could be used to combat resistant infections. microbiologyjournal.org

Inhibitors of Resistance Mechanisms: Research is focused on developing compounds that can inhibit the mechanisms by which bacteria resist enrofloxacin, such as efflux pumps that actively remove the antibiotic from the bacterial cell. nih.gov For example, inhibitors targeting β-lactamases have proven effective when used with β-lactam antibiotics. nih.gov

Immunotherapy: This approach aims to boost the host's own immune system to fight off infections, reducing the reliance on antibiotics. nih.gov

Advanced Modeling and Simulation in Enrofloxacin Pharmacodynamics

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool for optimizing enrofloxacin dosage regimens to maximize efficacy and minimize the development of resistance. frontiersin.orgnih.gov These models integrate data on how the drug is absorbed, distributed, metabolized, and excreted by the animal (pharmacokinetics) with its effect on the target bacteria (pharmacodynamics).

Advanced modeling and simulation techniques, such as Monte Carlo simulations, are being used to predict the potential clinical efficacy of different enrofloxacin formulations and dosing schedules against various bacterial strains. researchgate.netfrontiersin.org These simulations can help determine the probability of achieving therapeutic drug concentrations in different tissues. researchgate.net

For example, a study in broilers used PK/PD modeling to establish an optimal dosage regimen for treating E. coli infections. nih.gov The model helped to determine the area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratios required for bacteriostatic, bactericidal, and eradication effects. nih.gov Similarly, in pigs, PK/PD modeling was used to design a dosage regimen that could effectively clear E. coli infections while minimizing the risk of resistance. frontiersin.org

The following table presents key parameters from PK/PD modeling studies of enrofloxacin:

Sustainable Synthesis Routes and Green Chemistry in Production

The production of pharmaceuticals, including enrofloxacin, has traditionally involved processes that can be environmentally burdensome. In response, there is a growing interest in developing more sustainable and "green" synthesis routes for enrofloxacin.

One area of research focuses on improving the solubility of enrofloxacin, which is inherently poor in water. dovepress.com Low solubility can limit its clinical use and bioavailability. dovepress.comnih.gov Scientists have successfully synthesized enrofloxacin mesylate, a salt form of the drug with significantly higher aqueous solubility—approximately 2000 times greater than enrofloxacin itself. dovepress.comnih.gov This improved solubility could lead to more efficient drug delivery and potentially reduce the amount of drug needed, thereby lessening the environmental load.

Green analytical chemistry methods are also being developed for the quality control of enrofloxacin. For example, a Fourier-Transform Infrared (FTIR) spectroscopy method has been validated for the quantitative analysis of enrofloxacin in tablets. nih.gov This method is considered environmentally friendly as it is fast, low-cost, and reduces the use of harmful solvents. nih.gov

Efforts are also being made to assess the eco-friendliness of analytical procedures used for enrofloxacin, adhering to the 12 principles of Green Analytical Chemistry. nih.gov

Interdisciplinary Research Integrating Environmental and Veterinary Health Paradigms

The widespread use of enrofloxacin in veterinary medicine has raised concerns about its environmental impact. squirrelfriendsrescue.org The drug and its metabolites can be excreted by treated animals and enter the environment through manure, potentially contaminating soil and water systems. scirp.orgresearchgate.net This has led to a growing recognition of the need for an interdisciplinary "One Health" approach that considers the interconnectedness of human, animal, and environmental health.

Research is increasingly focused on understanding the ecological risks posed by enrofloxacin. mdpi.com Studies have shown that the presence of enrofloxacin in aquatic environments can negatively affect microbial communities in water and sediment. nih.gov High concentrations of the antibiotic can reduce the richness and diversity of these communities and increase the abundance of drug-resistant bacteria. nih.gov

This integrated approach is essential for developing strategies to mitigate the environmental risks associated with enrofloxacin use, such as improving waste management practices on farms and exploring biodegradable drug formulations.

Q & A

Q. What analytical techniques are recommended for quantifying Enrofloxacin lactate in pharmacokinetic studies?